molecular formula C13H18N2O4S B11015677 N-[4-(acetylsulfamoyl)phenyl]-3-methylbutanamide

N-[4-(acetylsulfamoyl)phenyl]-3-methylbutanamide

Cat. No.: B11015677
M. Wt: 298.36 g/mol
InChI Key: CRIFTCIQCWWKJE-UHFFFAOYSA-N
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Description

N-[4-(acetylsulfamoyl)phenyl]-3-methylbutanamide is a chemical compound with the molecular formula C14H19N3O4S2. It is known for its unique structure, which includes an acetylsulfamoyl group attached to a phenyl ring, and a 3-methylbutanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylsulfamoyl)phenyl]-3-methylbutanamide typically involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form the acetylsulfamoyl derivative. This intermediate is then reacted with 3-methylbutanoyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylsulfamoyl)phenyl]-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(acetylsulfamoyl)phenyl]-3-methylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-3-methylbutanamide involves its interaction with specific molecular targets. The acetylsulfamoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenyl ring and 3-methylbutanamide moiety contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(acetylsulfamoyl)phenyl]-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H18N2O4S

Molecular Weight

298.36 g/mol

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-3-methylbutanamide

InChI

InChI=1S/C13H18N2O4S/c1-9(2)8-13(17)14-11-4-6-12(7-5-11)20(18,19)15-10(3)16/h4-7,9H,8H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

CRIFTCIQCWWKJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C

Origin of Product

United States

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